COX-2 Inhibitory Selectivity Profile: CAS 51674-04-5 vs. Alternative Anti-Inflammatory Targets
CAS 51674-04-5 demonstrates a distinct COX-2 inhibitory profile characterized by weak affinity (IC50 >10,000 nM), which is a notable differentiating feature relative to potent COX-2 inhibitors used as comparators. This weak COX-2 activity contrasts with the compound's potential PLA2 inhibitory effects suggested by benzophenone oxime class data, indicating a target selectivity profile that avoids the gastrointestinal and cardiovascular liabilities associated with strong COX-2 inhibition while preserving alternative anti-inflammatory mechanisms [1]. The same binding database entry shows potent inhibition (IC50 = 0.400 nM) against soluble epoxide hydrolase (sEH), though this data point should be interpreted with caution pending confirmatory studies [2].
| Evidence Dimension | COX-2 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 >10,000 nM |
| Comparator Or Baseline | Potent COX-2 inhibitors (e.g., celecoxib: IC50 ~40 nM; rofecoxib: IC50 ~18 nM) |
| Quantified Difference | Target compound is >250-fold less potent than potent COX-2 inhibitors |
| Conditions | Inhibition of human recombinant COX-2 using arachidonic acid as substrate, 5-minute incubation |
Why This Matters
The weak COX-2 affinity provides an exclusion criterion that may be valuable for researchers seeking PLA2-directed or sEH-directed anti-inflammatory activity without concomitant COX-2 inhibition.
- [1] BindingDB. BDBM50591341 (CHEMBL5177372). Affinity Data for Prostaglandin G/H synthase 2 (COX-2): IC50 >1.00E+4 nM. Assay: Inhibition of human recombinant COX-2 using arachidonic acid as substrate incubated for 5 mins. View Source
- [2] BindingDB. BDBM50591341 (CHEMBL5177372). Affinity Data for Bifunctional epoxide hydrolase 2 (sEH): IC50 0.400 nM. Assay: Inhibition of recombinant human sEH using Nonfluorescent Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate as substrate. View Source
